molecular formula C14H9F3N2S B2542738 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile CAS No. 608491-88-9

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Cat. No.: B2542738
CAS No.: 608491-88-9
M. Wt: 294.3
InChI Key: WQSMPHBDPYFKLB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMPHBDPYFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with elemental sulfur to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions.
  • Reactivity Studies : The thioxo group can participate in redox reactions, making it valuable for studying reaction mechanisms and pathways in organic chemistry.

Biology

  • Biological Interactions : The compound's structure enhances its lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This property makes it a useful tool in biochemical research, particularly in studies related to drug design and development.
  • Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes, including anti-inflammatory and anticancer activities.

Industrial Applications

  • Material Development : The compound is used in developing new materials with enhanced properties, such as increased stability and reactivity. Its incorporation into polymer matrices can improve material performance in various applications.
  • Fluorinated Compounds : As a precursor for fluorinated compounds, it plays a significant role in the pharmaceutical industry, where fluorination is known to enhance the biological activity of drugs.

Case Study 1: Synthesis of Fluorinated Pyridine Derivatives

A study demonstrated the use of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile as a precursor for synthesizing novel pyridine derivatives with enhanced pharmacological properties. The derivatives exhibited improved binding affinity to specific biological targets compared to their non-fluorinated counterparts.

Research investigating the biological activity of this compound revealed its potential as an anti-cancer agent. In vitro studies showed that certain derivatives could inhibit cell proliferation in various cancer cell lines, indicating promising therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties arise from its trifluoromethyl, p-tolyl, and thioxo groups. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis
4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile C₁₄H₉F₃N₂S 294.29 -CF₃, -S, -CN, p-tolyl Pharmaceutical intermediate
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile C₁₀H₅N₂S₂ 217.29 (estimated) -SH, -CN, thienyl Organic electronics; synthesized via sodium enolate intermediates
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile C₁₅H₉BrN₃O₂ 358.16 (estimated) -NH₂, -Br, benzofuran Bioactive molecule; synthesized using bromobenzofuran precursors
Vicriviroc Maleate C₂₈H₃₈F₃N₅O₂·C₄H₄O₄ 649.70 -CF₃, pyrimidinyl, carboxamide Antiviral (CCR5 antagonist)

Substituent Effects on Properties

Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile) . Reduces nucleophilicity due to strong electron-withdrawing effects, impacting reactivity in substitution reactions.

Thioxo (=S) vs. Oxo (=O): The thioxo group increases polarizability and hydrogen-bonding capacity compared to oxo derivatives (e.g., 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) . May confer higher acidity to adjacent protons.

p-Tolyl vs.

Industrial Relevance

  • The target compound is marketed by Hairui Chem as a pharmaceutical intermediate, with services including custom synthesis and process optimization .
  • Similar compounds (e.g., thieno-pyridines) are explored for agrochemical and material science applications .

Biological Activity

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological systems and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile is C14H9F3N2SC_{14}H_9F_3N_2S. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine compounds can inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study demonstrated that similar pyridine derivatives showed significant inhibitory effects on cancer cell lines by targeting the c-Met and VEGFR-2 receptors, which are crucial in tumor growth and metastasis .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of c-Met and VEGFR-2
Enzyme InhibitionDipeptidyl peptidase IV (DPP-IV)
NeuroprotectivePotential anti-Alzheimer activity

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. A related compound demonstrated an IC50 value of 18 nM against DPP-IV, suggesting that modifications in structure could yield potent inhibitors for therapeutic use in diabetes management .

Neuroprotective Effects

Emerging research suggests that variations of this compound may possess neuroprotective properties. A study focused on similar pyridine derivatives indicated promising results in vitro for treating Alzheimer's disease, with compounds showing significant activity in both synthesis and computational assays .

Case Studies

  • In Vitro Cancer Cell Studies : A series of synthesized pyridine derivatives, including those structurally related to 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile, were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with specific emphasis on compounds that effectively targeted kinase pathways associated with tumor growth.
  • Diabetes Management : In a preclinical model, the efficacy of DPP-IV inhibitors was assessed. Compounds similar to the target molecule showed improved glycemic control and were well tolerated in animal models, suggesting a pathway for future clinical trials aimed at diabetes treatment.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ylidenemalononitriles and substituted piperidones. For example, sodium ethoxide in methanol under solvent-free conditions promotes efficient cyclization, as seen in analogous pyridine-3-carbonitrile derivatives . Key factors include:
  • Solvent Choice : Tetrahydrofuran (THF) or methanol for optimal solubility and reactivity .
  • Catalysts : Sodium ethoxide or triethylamine to deprotonate intermediates and accelerate ring closure .
  • Temperature : Reflux conditions (e.g., 60–80°C) for 6–24 hours to ensure completion .
    Yield optimization requires careful control of stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl and p-tolyl groups). 19^{19}F NMR specifically identifies the CF3_3 group .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in structurally similar pyridinecarboxylates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Conflicting data (e.g., unexpected peaks in NMR) should be cross-verified with alternative techniques like IR spectroscopy (for thioxo group identification at ~1250 cm1^{-1}) or recrystallization to check for impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311G++(d,p) basis set) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example:
  • Electron-Deficient Pyridine Core : The carbonitrile and trifluoromethyl groups reduce electron density, enhancing electrophilic substitution reactivity .
  • Reactivity Hotspots : Calculations identify the thioxo group as a nucleophilic site, guiding functionalization strategies .
    Validation involves comparing computed IR/NMR spectra with experimental data to refine computational parameters .

Q. What strategies enable regioselective functionalization of the pyridine ring, and what challenges arise?

  • Methodological Answer :
  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridinyl) to introduce substituents at specific positions. For example, Suzuki-Miyaura coupling with aryl boronic acids modifies the p-tolyl group .
  • Challenges : Steric hindrance from the trifluoromethyl group may limit accessibility. Strategies include:
  • Employing bulky ligands (e.g., tris-o-furylphosphine) to modulate reactivity .
  • Low-temperature conditions (−10°C) to stabilize intermediates, as seen in analogous pyrimidine syntheses .

Q. How does the trifluoromethyl group influence physicochemical properties and biological activity?

  • Methodological Answer :
  • Lipophilicity : The CF3_3 group increases logP values by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological assays .
  • Electronic Effects : Strong electron-withdrawing nature polarizes the pyridine ring, affecting binding affinity in enzyme inhibition studies .

Q. What intermolecular interactions dominate in the crystal structure, and how do they influence solid-state behavior?

  • Methodological Answer : X-ray studies of related pyridinecarboxylates reveal:
  • Hydrogen Bonding : Thioxo groups form S···H–N interactions with adjacent molecules (2.8–3.2 Å) .
  • π-Stacking : p-Tolyl substituents engage in offset stacking (3.5–4.0 Å spacing), stabilizing the lattice .
    These interactions impact solubility and melting points, necessitating co-crystallization studies for polymorph control .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Step 1 : Re-examine sample purity via HPLC or recrystallization to rule out impurities .
  • Step 2 : Adjust DFT parameters (e.g., solvent model, basis set) to better match experimental conditions .
  • Step 3 : Use dynamic NMR to probe conformational flexibility (e.g., hindered rotation of the p-tolyl group) that may cause signal splitting .

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